molecular formula C26H27ClN4O3 B4137725 N-{3-chloro-4-[4-(4-propoxybenzoyl)-1-piperazinyl]phenyl}nicotinamide

N-{3-chloro-4-[4-(4-propoxybenzoyl)-1-piperazinyl]phenyl}nicotinamide

Cat. No. B4137725
M. Wt: 479.0 g/mol
InChI Key: ZEOKAQIUDMFFQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-chloro-4-[4-(4-propoxybenzoyl)-1-piperazinyl]phenyl}nicotinamide, commonly known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key regulator of B cell receptor signaling, and is involved in the development and activation of B cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of B cell malignancies and autoimmune diseases.

Mechanism of Action

TAK-659 works by inhibiting the activity of BTK, which is a key regulator of B cell receptor signaling. By blocking BTK activity, TAK-659 prevents the activation and proliferation of B cells, which are responsible for producing antibodies and mounting an immune response. This leads to a reduction in the number of malignant B cells in the body, and can help to alleviate the symptoms of autoimmune diseases.
Biochemical and physiological effects:
TAK-659 has been shown to have a number of biochemical and physiological effects in preclinical studies. These include a reduction in the activation and proliferation of B cells, as well as a decrease in the production of inflammatory cytokines. In addition, TAK-659 has also been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using TAK-659 in lab experiments is its specificity for BTK, which allows for targeted inhibition of B cell receptor signaling. In addition, TAK-659 has been shown to have a favorable safety profile, which makes it a promising candidate for further clinical development. However, one limitation of using TAK-659 in lab experiments is its relatively short half-life, which may require frequent dosing to maintain therapeutic levels.

Future Directions

There are several potential future directions for research on TAK-659. These include further preclinical studies to investigate its efficacy in the treatment of B cell malignancies and autoimmune diseases, as well as clinical trials to assess its safety and efficacy in humans. In addition, there is also potential for the development of combination therapies that incorporate TAK-659 with other targeted agents to enhance its therapeutic effects. Finally, further research is needed to better understand the mechanisms of action of TAK-659, and to identify potential biomarkers that can be used to predict response to treatment.

Scientific Research Applications

TAK-659 has been extensively researched in preclinical studies, and has shown promising results in the treatment of B cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In addition, TAK-659 has also been shown to have potential therapeutic applications in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.

properties

IUPAC Name

N-[3-chloro-4-[4-(4-propoxybenzoyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClN4O3/c1-2-16-34-22-8-5-19(6-9-22)26(33)31-14-12-30(13-15-31)24-10-7-21(17-23(24)27)29-25(32)20-4-3-11-28-18-20/h3-11,17-18H,2,12-16H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOKAQIUDMFFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)C4=CN=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-{4-[(4-propoxyphenyl)carbonyl]piperazin-1-yl}phenyl)pyridine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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